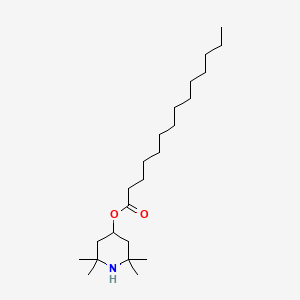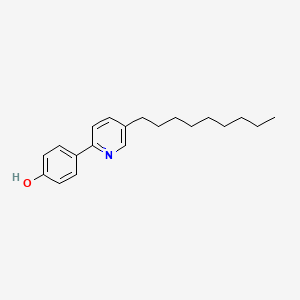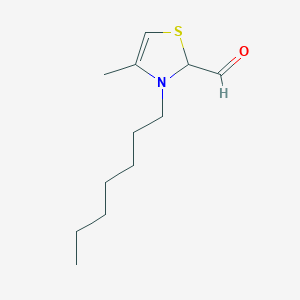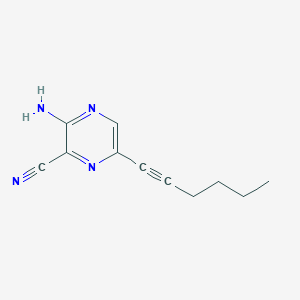
2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate: is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with four methyl groups at positions 2, 2, 6, and 6, and an ester linkage to a tetradecanoate group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate typically involves the esterification of 2,2,6,6-Tetramethylpiperidin-4-ol with tetradecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反应分析
Types of Reactions:
Oxidation: 2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include hydrogen peroxide and oxone.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the ester linkage to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols can replace the tetradecanoate group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxone, and other peroxides under mild to moderate conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: 2,2,6,6-Tetramethylpiperidin-4-ol.
Substitution: Substituted piperidine derivatives with various functional groups.
科学研究应用
Chemistry: 2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate is used as a stabilizer in polymer chemistry, particularly in the production of light-stabilized polymers. Its ability to scavenge free radicals makes it valuable in preventing polymer degradation.
Biology: In biological research, this compound is utilized as a probe to study radical-mediated processes. Its stable radical form allows for the investigation of oxidative stress and related cellular mechanisms.
Medicine: The compound has potential applications in drug delivery systems due to its stability and ability to form stable complexes with various drugs. It is also being explored for its antioxidant properties in therapeutic formulations.
Industry: Industrially, this compound is used as an additive in lubricants and coatings to enhance their stability and performance under oxidative conditions.
作用机制
The primary mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate involves its ability to stabilize free radicals. The piperidine ring, with its four methyl groups, provides steric hindrance that stabilizes the radical form of the compound. This stabilization prevents the propagation of radical-mediated reactions, making it an effective antioxidant. The molecular targets include free radicals and reactive oxygen species, which are neutralized by the compound, thereby protecting materials and biological systems from oxidative damage.
相似化合物的比较
2,2,6,6-Tetramethylpiperidin-4-ol: A precursor to the ester, used in similar applications as a stabilizer.
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative with similar stabilizing properties.
Uniqueness: 2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate is unique due to its ester linkage to a long-chain fatty acid, which enhances its lipophilicity and makes it suitable for applications in hydrophobic environments. This property distinguishes it from other similar compounds that may not possess the same level of stability and effectiveness in non-polar media.
属性
CAS 编号 |
104359-55-9 |
|---|---|
分子式 |
C23H45NO2 |
分子量 |
367.6 g/mol |
IUPAC 名称 |
(2,2,6,6-tetramethylpiperidin-4-yl) tetradecanoate |
InChI |
InChI=1S/C23H45NO2/c1-6-7-8-9-10-11-12-13-14-15-16-17-21(25)26-20-18-22(2,3)24-23(4,5)19-20/h20,24H,6-19H2,1-5H3 |
InChI 键 |
WTPDIFPRGLGJJK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)








![2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14337616.png)

![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)
